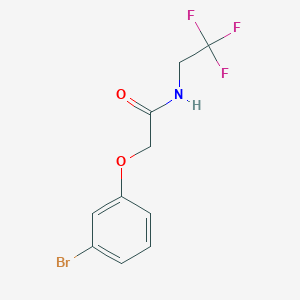
2-(3-bromophenoxy)-N-(2,2,2-trifluoroethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-bromophenoxy)-N-(2,2,2-trifluoroethyl)acetamide (also known as 2-BTFEA) is a small organic molecule that has many potential applications in scientific research. It has been used in a variety of studies, from drug synthesis to biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
2-(3-bromophenoxy)-N-(2,2,2-trifluoroethyl)acetamide and its derivatives are primarily explored for their chemical reactivity and potential applications in synthesizing heterocyclic systems. Gouda et al. (2015) highlighted the utility of similar compounds in heterocyclic synthesis, emphasizing their importance as intermediates for creating a variety of synthetically useful and novel heterocyclic systems (Gouda et al., 2015). Similarly, Al-Ostoot et al. (2021) discussed the chemical diversity of phenoxy acetamide and its derivatives, such as chalcone, indole, and quinoline, as pharmacologically interesting compounds with a wide composition range (Fares Hezam Al-Ostoot et al., 2021).
Environmental and Analytical Chemistry
The compound's derivatives and related structures have been studied for their environmental occurrence and fate. Wong (2006) reviewed the environmental fate of chiral emerging pollutants like phenoxyalkanoic and acetamide herbicides, indicating that such compounds could be useful in detecting biologically mediated environmental reactions and understanding the biochemical fate of chiral pollutants (Charles S Wong, 2006). Koch and Sures (2018) discussed the concentrations, toxicokinetics, and toxicodynamics of 2,4,6-Tribromophenol, an intermediate during the synthesis of brominated flame retardants, highlighting the importance of understanding these compounds in the environment (C. Koch & B. Sures, 2018).
Biochemical and Pharmacological Activities
Research into the pharmacological activities of phenoxy acetamide and its derivatives has been a significant area of interest. Al-Ostoot et al. (2021) provided an extensive literature survey on the chemical diversity and pharmacologically interesting compounds of phenoxy acetamide and its derivatives (Fares Hezam Al-Ostoot et al., 2021). This literature review may offer an opportunity for chemists to design new derivatives that are effective and safe, enhancing life quality.
Eigenschaften
IUPAC Name |
2-(3-bromophenoxy)-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO2/c11-7-2-1-3-8(4-7)17-5-9(16)15-6-10(12,13)14/h1-4H,5-6H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZYRGITWQWMAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC(=O)NCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenoxy)-N-(2,2,2-trifluoroethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


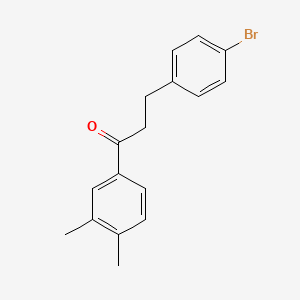
![6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1373716.png)





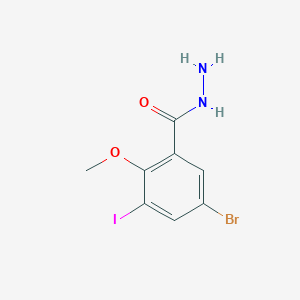
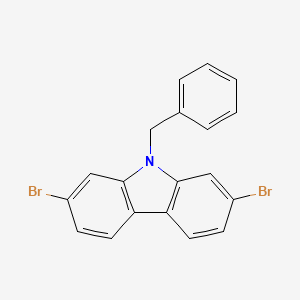
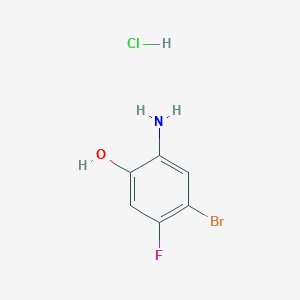
![8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1373730.png)
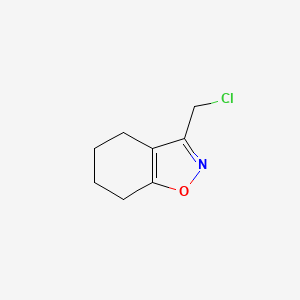
![3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1373734.png)